N,N,2-trimethyl-1-phenyl-5-benzimidazolesulfonamide
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Overview
Description
N,N,2-trimethyl-1-phenyl-5-benzimidazolesulfonamide is a member of benzimidazoles.
Scientific Research Applications
Biological Activity in Plants : N,N,2-trimethyl-1-phenyl-5-benzimidazolesulfonamide and its analogs have been studied for their effects on plant biology. For example, a compound closely related to it, identified as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1), showed significant biological activity in inducing a triple response in Arabidopsis seedlings. This suggests potential applications in plant growth and development studies (Oh et al., 2017).
Antitumor Activity : Some derivatives of this compound have been synthesized and evaluated for antitumor activities. For instance, compounds with benzoxazole and benzothiazole moieties have shown promising in vitro antitumor activities, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Inhibitors of Kynurenine 3-Hydroxylase : Sulfonamide derivatives, including this compound, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have potential applications in studying the kynurenine pathway, which is significant in neuronal injury and diseases (Röver et al., 1997).
Antimicrobial Activity : Metal complexes derived from benzimidazole sulfonamides, including structures similar to this compound, have been synthesized and shown to have potential antimicrobial activities against a range of bacterial and fungal strains (Ashraf et al., 2016).
Cytotoxicity and Enzyme Inhibition : Certain sulfonamide derivatives have been tested for cytotoxicity and their potential as carbonic anhydrase inhibitors. This research is crucial for understanding the role of these compounds in anti-tumor activities and enzyme regulation (Gul et al., 2016).
Selective Enzyme Inhibition for Anticancer Applications : Some sulfonamide compounds, related to this compound, have been identified as selective inhibitors of human carbonic anhydrase isoenzymes, demonstrating potential as anticancer drug candidates (Gul et al., 2018).
Antimicrobial Polymers : Research into antimicrobial pharmaceutical drugs has led to the synthesis of polymers incorporating sulfonamide structures, offering new approaches in antimicrobial treatment (Thamizharasi et al., 2002).
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N,2-trimethyl-1-phenylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-12-17-15-11-14(22(20,21)18(2)3)9-10-16(15)19(12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
XMHZTEGRDMKPRB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N(C)C |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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